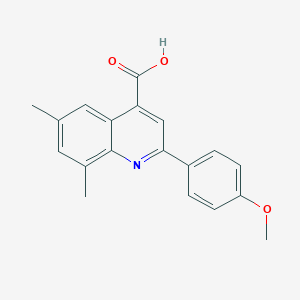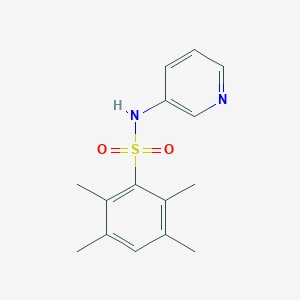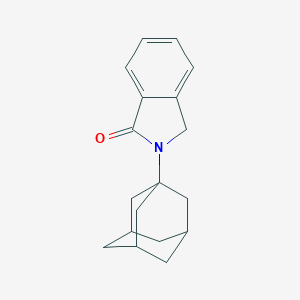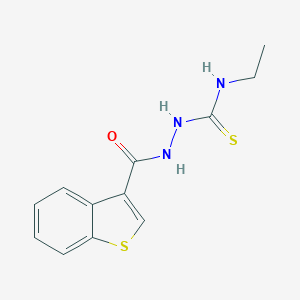
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis and Complex Formation : This compound, along with other carboxyl-functionalized 2-phenylquinoline derivatives, has been utilized in the synthesis of new cadmium complexes. These complexes exhibit specific characteristics such as fluorescence and antibacterial activities against various bacterial strains (Lei et al., 2014).
Apoptosis Induction and Anticancer Properties
- Potent Apoptosis Inducer : Derivatives of this compound have been identified as potent apoptosis inducers, crucial in anticancer drug development. One such derivative demonstrated significant efficacy in breast and other cancer models, along with high blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis of Various Derivatives
- Synthesis of Derivatives : Research has focused on synthesizing various derivatives of this compound for potential applications in medicinal chemistry. These include hydroquinoline and pyrimidoquinoline derivatives, demonstrating the versatility of this compound as a precursor in organic synthesis (Ghoneim & Assy, 2015).
Fluorescence and Labeling
- Fluorescent Properties : Investigations into the fluorescent behavior of related compounds have revealed potential applications in biomedical analysis and labeling, where strong fluorescence and stability in various conditions are crucial (Hirano et al., 2004).
Antimicrobial Applications
- Antibacterial Activity : Some derivatives have shown significant antibacterial activity against various strains of bacteria, indicating potential use in developing new antimicrobial agents (Osarumwense, 2022).
Pharmaceutical Applications
- Drug Synthesis : This compound and its derivatives have been used in the synthesis of various pharmaceuticals, including those with antifungal and anticancer properties, demonstrating its importance in drug development (Patel & Patel, 2010).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-8-12(2)18-15(9-11)16(19(21)22)10-17(20-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZABHXTSVSWRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190833 |
Source


|
| Record name | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
CAS RN |
351357-29-4 |
Source


|
| Record name | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351357-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 1-{2-[3-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455309.png)


![2-[(5-ethyl-3-thienyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B455314.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B455316.png)
![3-[(2,3-dichlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide](/img/structure/B455318.png)
![4-[(4-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide](/img/structure/B455319.png)
![N-butyl-2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B455321.png)

![4-nitro-3,4'-bis[1-(1-adamantyl)-1H-pyrazole]](/img/structure/B455325.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(3-ethoxypropyl)hydrazinecarbothioamide](/img/structure/B455327.png)
![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B455329.png)
![4-Methyl-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylic acid](/img/structure/B455330.png)